REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:12])[N:4]([CH:9]([CH3:11])[CH3:10])[N:5]=[CH:6][C:7]=1[NH2:8].[H-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>CN(C)C=O.C1C=CC=CC=1>[Cl:1][C:2]1[C:3](=[O:12])[N:4]([CH:9]([CH3:10])[CH3:11])[N:5]=[CH:6][C:7]=1[NH:8][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
4-chloro-5-amino-2-i-propyl-3(2H)pyridazinone
|
Quantity
|
1.875 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1N)C(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
at a temperature of from 5° to 10° C., and the mixture was stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously shaken
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The crude crystals thereby obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain 2.3 g of the
|
Type
|
CUSTOM
|
Details
|
of from 131° to 132° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(N(N=CC1NCC1=CC=CC=C1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |